molecular formula C15H14N2O2 B13992164 4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid CAS No. 93732-95-7

4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid

Cat. No.: B13992164
CAS No.: 93732-95-7
M. Wt: 254.28 g/mol
InChI Key: YYXIZUNZQXHJHF-UHFFFAOYSA-N
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Description

4-[(E)-(4-Ethylphenyl)diazenyl]benzoic acid (CAS: 93732-95-7) is an azobenzene derivative characterized by a planar E-configuration azo (-N=N- ) linkage connecting a benzoic acid moiety and a 4-ethylphenyl group. The ethyl substituent confers moderate hydrophobicity, distinguishing it from hydroxyl- or amino-substituted analogs. Its synthesis typically involves diazonium salt formation from 4-ethylaniline, followed by coupling with a benzoic acid precursor under controlled conditions .

Properties

CAS No.

93732-95-7

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

4-[(4-ethylphenyl)diazenyl]benzoic acid

InChI

InChI=1S/C15H14N2O2/c1-2-11-3-7-13(8-4-11)16-17-14-9-5-12(6-10-14)15(18)19/h3-10H,2H2,1H3,(H,18,19)

InChI Key

YYXIZUNZQXHJHF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Diazotization of 4-Ethylaniline

  • Dissolve 4-ethylaniline (the primary aromatic amine) in dilute hydrochloric acid.
  • Cool the solution to 0–5 °C in an ice bath.
  • Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C.
  • This forms the corresponding diazonium salt of 4-ethylaniline.

Coupling with Benzoic Acid Derivative

  • Prepare an alkaline solution of benzoic acid or a substituted benzoic acid (e.g., 4-hydroxybenzoic acid) by dissolving it in sodium hydroxide (NaOH).
  • Add the diazonium salt solution dropwise to the alkaline benzoic acid solution with stirring at low temperature (5–10 °C).
  • The azo coupling reaction proceeds, forming the azo compound.
  • The product precipitates out as a colored solid, which is filtered, washed, and recrystallized from ethanol or appropriate solvents to purify.

This method has been successfully applied to synthesize various azo compounds with benzoic acid moieties, yielding high purity and good yields.

Experimental Details and Reaction Conditions

Step Reagents & Conditions Notes
Diazotization 4-Ethylaniline, HCl (dilute), NaNO₂, 0–5 °C Maintain low temperature to stabilize diazonium salt
Coupling Benzoic acid derivative, NaOH (alkaline), 5–10 °C Slow addition of diazonium salt solution to alkaline solution
Isolation Filtration, washing with water, recrystallization Use ethanol or ethanol-water mixture for recrystallization

Characterization and Yield

  • The azo compound typically appears as a brightly colored solid (yellow to orange).
  • Melting points and yields depend on substituents but generally show melting points in the range of 120–160 °C and yields between 75–95%.
  • Characterization techniques include IR spectroscopy (showing characteristic azo N=N stretch near 1420–1440 cm⁻¹), ¹H NMR (aromatic proton signals), and melting point determination to confirm purity.

Variations and Related Synthetic Routes

  • Thioester Derivatives:
    Azo compounds structurally related to 4-[(E)-(4-ethylphenyl)diazenyl]benzoic acid have been modified by coupling with thiophenol and subsequent acylation to form thioester derivatives, expanding the functional diversity.

  • Post-Modification Strategies:
    Further functionalization of azo compounds can be achieved through Schiff base formation or coupling with heterocyclic amines, enhancing properties like solubility and electronic characteristics.

Summary Table of Key Preparation Parameters

Parameter Typical Value / Condition
Primary Amine 4-Ethylaniline (or analogs)
Diazotization Acid Dilute HCl (1–2 M)
Diazotization Temp 0–5 °C
Sodium Nitrite Amount Slight excess relative to amine
Coupling Nucleophile Benzoic acid or 4-hydroxybenzoic acid
Coupling Medium Alkaline (10% NaOH solution)
Coupling Temp 5–10 °C
Reaction Time 20–40 minutes
Product Isolation Filtration, washing, recrystallization
Yield 75–95%
Melting Point Range 120–160 °C

Chemical Reactions Analysis

Types of Reactions

4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group (-N=N-) can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) are used.

    Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Widely used in the dye and pigment industry due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid primarily involves its ability to undergo reversible trans-cis isomerization upon exposure to light. This property makes it useful in optical storage devices and as a photoswitchable material. The trans isomer is thermodynamically more stable, while the cis isomer is formed upon UV irradiation. The reverse isomerization can be induced by visible light or thermal relaxation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent (R) CAS Number N=N Bond Length (Å) Dihedral Angle (°) Key Properties
4-[(E)-(4-Ethylphenyl)diazenyl]benzoic acid 4-Ethylphenyl 93732-95-7 ~1.25 (estimated) ~1–5 (estimated) Moderate hydrophobicity
(E)-4-{2-[4-(Allyloxy)phenyl]diazenyl}benzoic acid 4-Allyloxyphenyl - 1.2481 1.38 Enhanced conjugation, liquid crystal behavior
4-(4-Hydroxyphenylazo)benzoic acid (AZO1) 4-Hydroxyphenyl 105299-45-4 - - High acidity, H-bonding capability
4-[[4-(Dimethylamino)phenyl]diazenyl]benzoic acid 4-Dimethylaminophenyl 7011-83-8 - - Strong electron-donating group, pH sensitivity
  • Planarity and Conjugation : The near-coplanar arrangement of benzene rings in (E)-4-{2-[4-(allyloxy)phenyl]diazenyl}benzoic acid (dihedral angle: 1.38°) maximizes π-conjugation, enhancing photoresponsive properties . The ethyl group in the target compound likely maintains similar planarity but reduces polarity compared to allyloxy or hydroxyl substituents.
  • Electronic Effects: Substituents like -OH (AZO1) or -N(CH₃)₂ (methyl red analog) significantly alter electronic properties. The ethyl group is a weak electron donor, leading to intermediate absorption maxima (λmax) between hydrophilic (e.g., AZO1) and strongly electron-donating (e.g., dimethylamino) analogs .

Physicochemical Properties

  • Solubility: The ethyl group reduces aqueous solubility relative to hydroxylated analogs (e.g., AZO1) but enhances solubility in organic solvents like ethanol or chloroform .
  • Acidity : The pKa of the benzoic acid group is influenced by substituents. AZO1 (pKa ~2–3) is more acidic than the target compound due to resonance stabilization from the -OH group, whereas the ethyl group provides minimal electronic effects .

Biological Activity

4-[(E)-(4-Ethylphenyl)diazenyl]benzoic acid is an azo compound characterized by its diazenyl functional group, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a diazenyl group (-N=N-) linked to a benzoic acid moiety. This structural configuration is significant as it influences the compound's interaction with biological targets. The presence of the ethylphenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes.

Biological Activities

4-[(E)-(4-Ethylphenyl)diazenyl]benzoic acid exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that azo compounds can possess significant antibacterial and antifungal properties. The compound has demonstrated inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Antioxidant Activity : Azo compounds are known for their ability to scavenge free radicals. The antioxidant capacity of 4-[(E)-(4-Ethylphenyl)diazenyl]benzoic acid can be attributed to its ability to donate electrons and stabilize free radicals, thus preventing oxidative stress in cells .
  • Anticancer Potential : Research indicates that compounds with similar structures may induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function . Preliminary studies suggest that 4-[(E)-(4-Ethylphenyl)diazenyl]benzoic acid may exhibit cytotoxic effects against certain cancer cell lines.

The biological activity of 4-[(E)-(4-Ethylphenyl)diazenyl]benzoic acid can be explained through several mechanisms:

  • Enzyme Inhibition : Azo compounds have been reported to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition can lead to increased levels of neurotransmitters, potentially contributing to neuroprotective effects .
  • Interaction with Cellular Targets : The compound's ability to bind to various biological targets, including proteins and nucleic acids, enhances its therapeutic potential. Studies utilizing molecular docking techniques have indicated favorable interactions between the compound and target proteins involved in disease processes .
  • Induction of Oxidative Stress : The generation of ROS upon exposure to the compound may lead to cellular damage and apoptosis in cancer cells. This dual nature—acting as both an antioxidant and a pro-oxidant—highlights the complexity of its biological activity .

Case Studies

Several studies have investigated the biological activity of azo compounds similar to 4-[(E)-(4-Ethylphenyl)diazenyl]benzoic acid:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of azo compounds exhibited significant antibacterial activity against gram-positive and gram-negative bacteria, suggesting that structural modifications can enhance efficacy .
  • Antioxidant Studies : Research utilizing the DPPH assay has shown that azo compounds can effectively scavenge free radicals, indicating their potential as natural antioxidants .

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